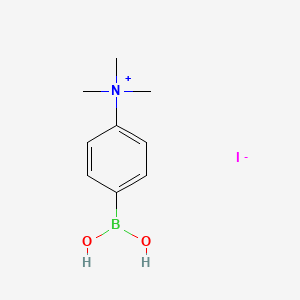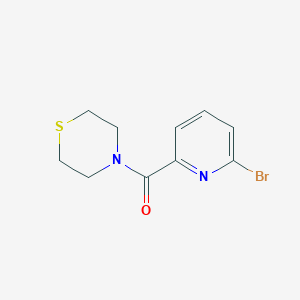
4-(6-Bromopyridine-2-carbonyl)thiomorpholine
Vue d'ensemble
Description
4-(6-Bromopyridine-2-carbonyl)thiomorpholine is a chemical compound with the CAS Number: 1691610-78-2. Its molecular weight is 287.18 and its IUPAC name is (6-bromopyridin-2-yl) (thiomorpholino)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.18 g/mol . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Complex Formation with Metals
Research indicates that compounds like thiomorpholines can form six-coordinate complexes with metals such as cobalt(II) and Group VIB metal carbonyls. These complexes, characterized using magnetic and spectroscopic techniques, suggest that thiomorpholine derivatives are bonded through sulfur and exhibit a cis-configuration (Preti & Filippo, 1970).
Synthesis of Antimicrobial Agents
Thiomorpholine derivatives have been synthesized and tested for antimicrobial activity. This process involves a series of chemical reactions starting from thiomorpholine, leading to derivatives with potential as bioactive molecules. These compounds are tested for their antimicrobial properties, indicating a significant role in the development of new antimicrobial agents (Kardile & Kalyane, 2010).
Catalytic Systems in Organic Synthesis
The compound plays a role in phosphine-free palladium catalytic systems, promoting C–H bond activation/arylation with various substrates. Its reactivity is dependent on the substituent at certain positions, showcasing its versatility in organic synthesis (Hagui et al., 2016).
Building Blocks in Medicinal Chemistry
Thiomorpholines, including those similar to 4-(6-Bromopyridine-2-carbonyl)thiomorpholine, are important building blocks in medicinal chemistry. Their analogues have been used in human clinical trials, and their novel bicyclic derivatives show interesting biological profiles, essential for developing new medicinal compounds (Walker & Rogier, 2013).
Enantioselective Synthesis
Thiomorpholine derivatives are used in the enantioselective synthesis of various compounds. The process involves stereoselective alkylation, leading to enantiomerically pure substances, critical in developing pharmaceuticals with specific stereochemical properties (Franceschini et al., 2003).
Corrosion Inhibition
Compounds derived from thiomorpholines, such as thiomorpholin-4-ylmethyl-phosphonic acid, have been studied for their effectiveness in inhibiting the corrosion of materials like carbon steel, particularly in challenging environments like seawater. This application is crucial for materials science and engineering (Amar et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(6-bromopyridin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXVTRWIKFOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
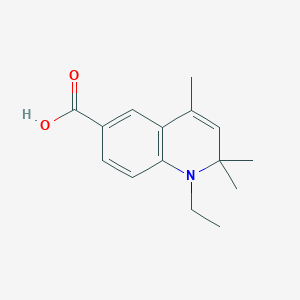

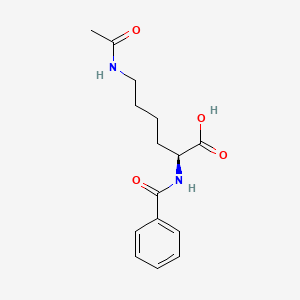
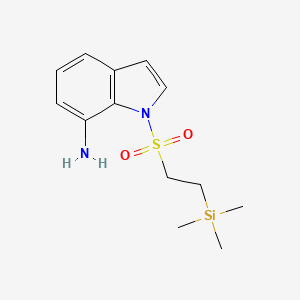

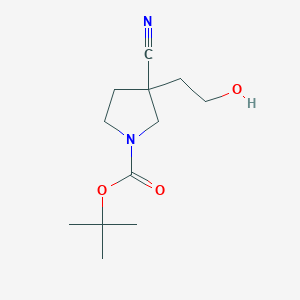
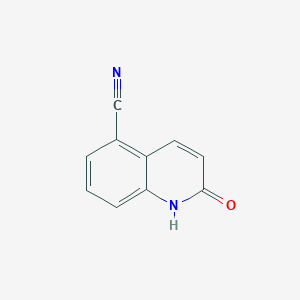
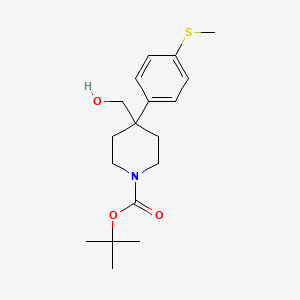
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)


